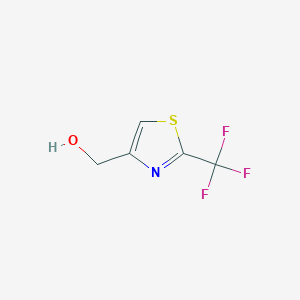

(2-(Trifluoromethyl)thiazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTOSARTLLCFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602209 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133046-47-6 | |

| Record name | 2-(Trifluoromethyl)-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for (2-(Trifluoromethyl)thiazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the well-established Hantzsch thiazole synthesis, followed by the reduction of the resulting ester to the target primary alcohol. Detailed experimental protocols and quantitative data are presented to facilitate replication and further investigation.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclocondensation of an α-haloester with a thioamide to form the thiazole ring, a classic example of the Hantzsch thiazole synthesis.[1][2][3] The subsequent step is a straightforward reduction of the ester functional group to the desired primary alcohol.

A logical workflow for the synthesis is depicted below:

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (2-(Trifluoromethyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)thiazol-4-yl)methanol is a fluorinated heterocyclic compound belonging to the thiazole family. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. This document provides a comprehensive overview of the available physicochemical data for this compound, outlines a general synthetic approach, and discusses the potential biological relevance of this structural motif.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Comment |

| IUPAC Name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | BOC Sciences[] |

| CAS Number | 133046-47-6 | Fluorochem[2] |

| Molecular Formula | C5H4F3NOS | BOC Sciences[] |

| Molecular Weight | 183.15 g/mol | Fluorochem |

| Physical State | Liquid | Fluorochem |

| Purity | 95% | BOC Sciences[] |

| Boiling Point | 176.8°C at 760 mmHg | BOC Sciences[] |

| Density | 1.533 g/cm³ | BOC Sciences[] |

| Melting Point | Data not available | N/A |

| pKa | Data not available | N/A |

| logP (XlogP) | 1.0 | PubChem (Predicted) |

| Solubility | Data not available | N/A |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the reaction of a trifluoroacetamidine or a related trifluoromethyl-containing starting material with a suitable α-haloketone bearing a protected hydroxymethyl group. The final deprotection step would then yield the desired this compound.

A patent for the preparation of the related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, suggests a possible route starting from trifluoroethyl acetoacetate. This could potentially be adapted to produce the target molecule.

General Experimental Workflow (Inferred)

References

An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-4-yl)methanol (CAS: 133046-47-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)thiazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines established synthesis protocols, and explores its potential applications in drug development, supported by relevant data and visualizations.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 133046-47-6 | N/A |

| Molecular Formula | C₅H₄F₃NOS | N/A |

| Molecular Weight | 183.15 g/mol | N/A |

| Boiling Point | 176.8 °C at 760 mmHg | [] |

| Density | 1.533 g/cm³ | [] |

| Purity | 95% | [] |

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. Two primary, detailed methodologies are provided below.

Method 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. This approach involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Figure 1: Hantzsch synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in absolute ethanol (100 mL).

-

Addition of α-Haloketone: To the stirred solution, add 1,3-dichloro-2-propanone (1.1 eq) dropwise from the dropping funnel at room temperature over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude intermediate, (2-(Trifluoromethyl)thiazol-4-yl)methyl chloride.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of dioxane and water (1:1) and heat to 100 °C for 2 hours to facilitate hydrolysis to the final product.

-

Final Purification: After cooling, extract the product with ethyl acetate, dry the organic layer, and purify by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Method 2: Reduction of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate

An alternative and efficient route involves the reduction of the corresponding carboxylic acid ester, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LAH).

Reaction Scheme:

Figure 2: Reduction of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.

Detailed Protocol:

-

Reaction Setup: To a dry 250 mL three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the dropwise addition of water (equivalent to the mass of LAH used), followed by the addition of a 15% aqueous sodium hydroxide solution (same volume as water), and then again water (3 times the initial volume of water).

-

Filtration and Extraction: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF. Combine the filtrate and the washings.

-

Purification: Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to obtain the desired alcohol.

Role in Drug Discovery and Development

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry due to their wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motif is present in molecules investigated for various therapeutic areas. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Figure 3: A generalized workflow for the use of a chemical building block in drug discovery.

This workflow illustrates the progression from a fundamental chemical entity like this compound through various stages of a drug discovery pipeline. Initially, it serves as a scaffold for the synthesis of a diverse chemical library. These compounds are then screened against biological targets to identify "hits." Promising hits undergo extensive structure-activity relationship (SAR) studies and ADME/Tox profiling to optimize their properties, ultimately leading to the selection of a lead candidate for further development.

References

A Technical Guide to the Structure Elucidation of (2-(Trifluoromethyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive analytical workflow for the structural elucidation of the novel heterocyclic compound, (2-(Trifluoromethyl)thiazol-4-yl)methanol. Due to a lack of publicly available experimental data for this specific molecule, this document serves as a prospective guide, detailing the predicted spectroscopic data and the necessary experimental protocols to confirm its structure. The methodologies described herein are standard for the characterization of new chemical entities in a drug discovery and development context.

Predicted Spectroscopic Data

The structural confirmation of this compound would rely on a combination of mass spectrometry and nuclear magnetic resonance, and infrared spectroscopy. Based on its chemical structure, the following spectroscopic data are predicted.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition of the molecule.

Table 1: Predicted Mass Spectrometry Data for C₅H₄F₃NOS

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 184.00385 |

| [M+Na]⁺ | 205.98579 |

| [M+K]⁺ | 221.95973 |

| [M+NH₄]⁺ | 201.03039 |

| [M-H]⁻ | 181.98929 |

| [M+HCOO]⁻ | 227.99477 |

| [M+CH₃COO]⁻ | 242.01042 |

Data sourced from PubChem CID 20079604.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for mapping the carbon and proton framework of the molecule.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | H-5 (thiazole ring) |

| ~4.8 | Doublet | 2H | -CH₂OH |

| ~2.5 | Triplet (broad) | 1H | -CH₂OH |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (thiazole ring) |

| ~155 | C-4 (thiazole ring) |

| ~120 (quartet) | -CF₃ |

| ~118 | C-5 (thiazole ring) |

| ~60 | -CH₂OH |

Table 4: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy would identify the key functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1620-1580 | Medium | C=N stretch (thiazole) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: The accurate mass of the molecular ion and its adducts are determined and used to calculate the elemental composition using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: A one-pulse experiment is performed, referenced to an external standard such as CFCl₃.

-

Data Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to deduce the connectivity of atoms in the molecule.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. For a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The absorption frequencies are correlated with known vibrational modes of functional groups to identify their presence in the molecule.

Visualizations

Experimental Workflow

Logical Relationship of Spectroscopic Data

Spectroscopic Profile of 2-Trifluoromethyl-4-hydroxymethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-trifluoromethyl-4-hydroxymethylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic values derived from closely related structural analogs and established spectroscopic principles. Detailed, generalized experimental protocols for the acquisition of such data are also provided to facilitate laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-trifluoromethyl-4-hydroxymethylthiazole. These values are based on the analysis of structurally similar compounds and theoretical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-5 (thiazole ring) | 7.3 - 7.6 | Singlet (s) | - | The chemical shift is influenced by the adjacent trifluoromethyl and hydroxymethyl groups. |

| -CH₂OH (methylene) | 4.7 - 4.9 | Doublet (d) | ~6 | Coupled to the hydroxyl proton. May appear as a singlet upon D₂O exchange. |

| -CH₂OH (hydroxyl) | 2.5 - 3.5 | Triplet (t) | ~6 | Broad signal, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (thiazole ring) | 160 - 165 (quartet, JC-F ≈ 35-40 Hz) | Attached to the trifluoromethyl group. |

| C-4 (thiazole ring) | 150 - 155 | Attached to the hydroxymethyl group. |

| C-5 (thiazole ring) | 115 - 120 | |

| -CF₃ | 120 - 125 (quartet, JC-F ≈ 270-280 Hz) | Strong quartet due to coupling with three fluorine atoms. |

| -CH₂OH | 55 - 60 |

Table 3: Predicted ¹⁹F NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CF₃ | -60 to -65 | Singlet (s) | Relative to CFCl₃ as an external standard. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

| Ionization Mode | Predicted m/z | Fragment | Notes |

| Electron Ionization (EI) | 183 | [M]⁺ | Molecular ion peak. |

| 164 | [M-F]⁺ | Loss of a fluorine atom. | |

| 154 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group. | |

| 114 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. | |

| Electrospray Ionization (ESI) | 184 | [M+H]⁺ | Protonated molecular ion in positive ion mode. |

| 206 | [M+Na]⁺ | Sodium adduct in positive ion mode. |

Vibrational and Electronic Spectroscopy

Table 5: Predicted Infrared (IR) Spectroscopy Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3200 - 3500 | O-H stretch | Broad, Strong | Characteristic of the hydroxyl group. |

| 2850 - 2960 | C-H stretch (sp³) | Medium | From the methylene group. |

| ~3100 | C-H stretch (sp²) | Weak | From the thiazole ring C-H. |

| 1600 - 1650 | C=N stretch | Medium | Thiazole ring vibration. |

| 1400 - 1500 | C=C stretch | Medium | Thiazole ring vibration. |

| 1100 - 1300 | C-F stretch | Strong | Characteristic of the trifluoromethyl group. |

| 1000 - 1050 | C-O stretch | Strong | From the primary alcohol. |

Table 6: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| ~240 - 260 | 5,000 - 10,000 | Ethanol or Methanol | π → π* |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols can be adapted for 2-trifluoromethyl-4-hydroxymethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

¹H NMR Spectroscopy :

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Spectroscopy :

-

Acquire the spectrum on the same instrument.

-

Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used.

-

-

¹⁹F NMR Spectroscopy :

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Use a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm). No internal standard is required if an external reference (e.g., CFCl₃) is used for calibration.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS) :

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Use a standard ionization energy of 70 eV.

-

-

Electrospray Ionization (ESI-MS) :

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent mixture compatible with ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode.

-

Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the instrument and analyte.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR-FTIR) :

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette (typically 1 cm path length). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

-

Spectrum Acquisition :

-

Record a baseline spectrum of the pure solvent in the cuvette.

-

Record the sample spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 2-trifluoromethyl-4-hydroxymethylthiazole.

A Technical Guide to the Solubility of (2-(Trifluoromethyl)thiazol-4-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)thiazol-4-yl)methanol is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility profile in organic solvents is a critical preliminary step in a wide range of research and development activities, including:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for reaction setup, work-up, and purification techniques such as crystallization.

-

Formulation Development: For pharmaceutical applications, solubility data is fundamental for developing suitable dosage forms.

-

Biological Assays: Preparing stock solutions of known concentrations is essential for in vitro and in vivo studies.

This technical guide serves as a resource for researchers seeking to determine the solubility of this compound. It provides a summary of its known physicochemical properties and details a robust experimental protocol for solubility assessment.

Physicochemical Properties of this compound

While extensive solubility data is not available, some key physical and chemical properties have been reported. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 133046-47-6 | [1] |

| Molecular Formula | C5H4F3NOS | [] |

| Molecular Weight | 183.15 g/mol | [3] |

| Boiling Point | 176.8°C at 760 mmHg | [] |

| Density | 1.533 g/cm³ | [] |

| Physical State | Liquid | [3] |

| Purity | 95% - 98% | [][3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent at a given temperature is most reliably determined using the shake-flask method. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

3.1. Principle

An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. After separating the solid phase, the concentration of the solute in the clear, saturated solution is quantified using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

3.3. Detailed Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at a constant temperature for the undissolved solid to sediment. Separate the saturated supernatant from the excess solid using either centrifugation at high speed or filtration through a chemically inert syringe filter. Care should be taken to avoid temperature changes and solvent evaporation during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.

-

Calculation: Using the dilution factor, calculate the concentration of the original saturated solution. The solubility is typically expressed in mg/mL or mol/L.

A general workflow for this process is illustrated in the diagram below.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of the solute in the saturated solution.

4.1. Method Development

A suitable HPLC method must be developed and validated. This typically involves:

-

Column Selection: A C18 reversed-phase column is often a good starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The gradient or isocratic elution profile should be optimized to achieve good peak shape and resolution.

-

Detector Wavelength: The UV detector wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

4.2. Calibration

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

4.3. Sample Analysis

Inject the diluted supernatant from the solubility experiment into the HPLC system. Determine the peak area corresponding to the analyte and use the calibration curve to calculate the concentration of the diluted sample.

The following diagram illustrates the analytical quantification workflow.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to allow for easy comparison across different solvents and temperatures.

Table Template for Reporting Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| THF | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed shake-flask protocol and analytical workflow offer a robust starting point for generating reliable and reproducible solubility data. Such data will be invaluable for the continued research and development of this compound in its various potential applications.

References

Theoretical Frontiers: A Technical Guide to the Computational Study of Trifluoromethylthiazole Derivatives

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Theoretical Investigation of Trifluoromethylthiazole Derivatives

This technical guide delves into the theoretical and computational methodologies employed in the study of trifluoromethylthiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The inclusion of the trifluoromethyl group often imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery and development. This document provides a thorough overview of the quantum chemical calculations, molecular modeling techniques, and quantitative structure-activity relationship (QSAR) studies that are pivotal in understanding and predicting the behavior of these molecules.

Introduction to Trifluoromethylthiazole Derivatives

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Its derivatives are scaffolds for a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a trifluoromethyl (-CF3) group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. Theoretical studies are indispensable for rationalizing the effects of this substitution and for guiding the design of novel derivatives with desired properties.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[1][2] These calculations provide valuable insights into the reactivity, stability, and spectroscopic characteristics of trifluoromethylthiazole derivatives.

Molecular Properties

A variety of molecular properties can be calculated to characterize trifluoromethylthiazole derivatives. Key parameters include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3][4]

-

Thermochemical Parameters: Properties such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) can be calculated to assess the strength of chemical bonds and the ease of radical or ion formation.[5]

-

Mulliken Atomic Charges: These calculations provide an estimation of the partial atomic charges within a molecule, offering insights into its polarity and electrostatic interactions.[3]

Table 1: Calculated Molecular Properties of Selected Thiazole Derivatives from DFT Studies

| Derivative Class | Property | Calculated Value | Computational Method |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | HOMO Energy | -5.5293 eV | B3LYP/6-311++G(d,p) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | LUMO Energy | -0.8302 eV | B3LYP/6-311++G(d,p) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | HOMO-LUMO Gap | 4.6991 eV | B3LYP/6-311++G(d,p) |

| 2-(Trifluoromethyl)phenothiazine derivatives | Bond Dissociation Enthalpy (BDE) | Varies by derivative | B3LYP/6-311++G(d,p) |

| 2-(Trifluoromethyl)phenothiazine derivatives | Ionization Potential (IP) | Varies by derivative | B3LYP/6-311++G(d,p) |

| Benzothiazole derivative with -CF3 | HOMO-LUMO Gap | Lowest in series | Not specified |

Note: Specific values for BDE and IP for 2-(Trifluoromethyl)phenothiazine derivatives are detailed in the source literature and depend on the specific side chains.[5] The study on benzothiazole derivatives noted the trend without providing a specific value in the abstract.[6]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is widely used in drug discovery to understand how a potential drug molecule (ligand) binds to a protein target.

Binding Affinity and Interactions

Docking simulations provide a binding energy or docking score, which is an estimate of the binding affinity between the ligand and the protein.[8] These studies also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 2: Molecular Docking Results for Selected Thiazole Derivatives

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiazole conjugates | Rho6 | -6.8 to -9.2 | Lys106, Arg96, Ser95, Asp132, Lys15 |

| Thiazole derivatives | Biofilm-related protein (2XF) | Not specified | Not specified in abstract |

| Pyrazolyl–thiazole derivatives | Not specified | Not specified | Not specified |

Note: The binding energies and interacting residues are dependent on the specific derivative within the class.[7][9][10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Model Development and Validation

The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build the model. The predictive power of the model is assessed through internal and external validation.

Table 3: QSAR Model Statistics for Thiazole Derivatives

| Derivative Class | Activity | Model Type | R² | Q² (R²cv) | R²test |

| Thiazole derivatives | PIN1 Inhibition | MLR | 0.76 | 0.63 | 0.78 |

| Thiazole derivatives | PIN1 Inhibition | ANN | 0.98 | 0.99 | 0.98 |

| Aryl Thiazole derivatives | G+ Inhibition | 2D-QSAR | 0.9521 | 0.8619 | Not specified |

| Aryl Thiazole derivatives | G+ Inhibition | 3D-QSAR (kNN-MFA) | Not specified | 0.8283 | 0.4868 |

| Thiazole derivatives | 5-Lipoxygenase Inhibition | 2D-QSAR (MLR) | 0.626 | Not specified | 0.621 |

Note: R² represents the coefficient of determination, Q² (or R²cv) is the cross-validated R², and R²test is the R² for the external test set.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of computational studies. The following sections outline typical protocols for the theoretical methods discussed.

Protocol for DFT Calculations

-

Molecule Building and Initial Optimization: The 3D structure of the trifluoromethylthiazole derivative is built using molecular modeling software. An initial geometry optimization is often performed using a molecular mechanics force field.

-

Input File Preparation: An input file is created for the quantum chemistry software (e.g., Gaussian). This file specifies the atomic coordinates, the desired level of theory (e.g., B3LYP functional), the basis set (e.g., 6-311++G(d,p)), the charge, and the spin multiplicity of the molecule.

-

Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Property Calculations: Single-point energy calculations are performed on the optimized geometry to compute electronic properties such as HOMO-LUMO energies and Mulliken charges.

Protocol for Molecular Docking

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The ligand (trifluoromethylthiazole derivative) is prepared by assigning atomic charges and defining rotatable bonds.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: The docking calculation is performed using software such as AutoDock Vina. The software explores different conformations and orientations of the ligand within the grid box and scores them based on a scoring function.

-

Analysis of Results: The results are analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligand and the protein.

Protocol for QSAR Model Development

-

Data Set Preparation: A dataset of compounds with known biological activities is compiled. The structures are typically standardized and optimized.

-

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each compound in the dataset.

-

Data Splitting: The dataset is divided into a training set for model building and a test set for external validation.

-

Feature Selection: A subset of the most relevant descriptors is selected to avoid overfitting and to build a more interpretable model.

-

Model Building: A statistical method is used to build the QSAR model that relates the selected descriptors to the biological activity.

-

Model Validation: The model is rigorously validated using various statistical metrics to assess its predictive power and robustness.

Visualizations

Visual representations are essential for understanding the complex data generated from theoretical studies.

Caption: Workflow for DFT calculations.

Caption: Workflow for molecular docking.

Caption: Logic of a QSAR model for PIN1 inhibition.

Conclusion

Theoretical studies of trifluoromethylthiazole derivatives provide a powerful framework for understanding their chemical behavior and for the rational design of new molecules with tailored properties. The integration of quantum chemical calculations, molecular docking, and QSAR modeling offers a synergistic approach to accelerate the discovery and development of novel therapeutic agents and functional materials. This guide has provided an in-depth overview of these computational techniques, along with structured data and detailed protocols, to serve as a valuable resource for the scientific community.

References

- 1. Molecular docking analysis and spectroscopic (FT-IR and UV–Vis) investigation of 2-(Trifluoromethyl) phenothiazine | Semantic Scholar [semanticscholar.org]

- 2. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irjweb.com [irjweb.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physchemres.org [physchemres.org]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. laccei.org [laccei.org]

- 12. researchgate.net [researchgate.net]

discovery and synthesis of novel trifluoromethylated thiazoles

An In-depth Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylated Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, lipophilicity, and binding affinity. When combined with the thiazole scaffold, a privileged heterocyclic motif found in numerous natural products and FDA-approved drugs, the resulting trifluoromethylated thiazoles represent a promising class of compounds for drug discovery. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for novel trifluoromethylated thiazoles.

Synthetic Methodologies

The synthesis of the trifluoromethylated thiazole core can be achieved through various strategies, with the Hantzsch thiazole synthesis and its modifications being a foundational approach. Recent advancements have introduced novel multicomponent reactions and cycloaddition strategies, expanding the toolkit for chemists.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring. The archetypal reaction involves the condensation of an α-haloketone with a thioamide. For trifluoromethylated thiazoles, this typically involves reacting a trifluoromethyl-containing building block, such as 4-(trifluoromethyl)benzothioamide, with an appropriate α-halocarbonyl compound like ethyl 2-chloroacetoacetate.

A common modern variation involves the reaction of substituted thiosemicarbazones with α-haloketones. For instance, aryl-substituted thiosemicarbazones can be condensed with 2-bromo-4-fluoroacetophenone in refluxing ethanol to yield various fluorinated hydrazinylthiazole derivatives.

Trifluoroacetic Acid (TFA)-Mediated Intermolecular Cyclization

A novel and efficient method involves the TFA-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones. This approach proceeds under mild, open-flask conditions and is notable for the cleavage of the N–N bond in the acylhydrazone, achieving high yields of up to 94% for fully substituted 2-trifluoromethylthiazoles.

[3+2] Cycloaddition Reactions

Cycloaddition reactions offer another powerful route. For example, 2-trifluoromethyl imidazo[1,2-a]pyridines can be synthesized via the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This highlights the utility of trifluoromethylated building blocks in constructing complex heterocyclic systems.

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of Fluorinated Hydrazinylthiazoles

This protocol is adapted from the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.

Materials:

-

Aryl-substituted thiosemicarbazone (1.0 mmol)

-

2-bromo-4-fluoroacetophenone (1.0 mmol)

-

Absolute ethanol (20 mL)

Procedure:

-

A mixture of the respective thiosemicarbazone (1.0 mmol) and 2-bromo-4-fluoroacetophenone (1.0 mmol) is taken in a round-bottom flask.

-

Absolute ethanol (20 mL) is added to the flask.

-

The reaction mixture is heated under reflux for 4–5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) at regular intervals.

-

Upon completion (indicated by a single spot on the TLC plate), the reaction mixture is allowed to cool to room temperature for 30 minutes.

-

The precipitated solid product is filtered, washed with cold ethanol, and dried.

-

If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Protocol 2: TFA-Mediated Synthesis of 2-Trifluoromethylthiazoles

This protocol is based on the cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones.

Materials:

-

α-Mercapto ketone (0.5 mmol)

-

Trifluoromethyl N-acylhydrazone (0.55 mmol)

-

Trifluoroacetic acid (TFA) (1.0 mL)

-

Dichloromethane (DCM) (4.0 mL)

Procedure:

-

To a solution of the α-mercapto ketone (0.5 mmol) and trifluoromethyl N-acylhydrazone (0.55 mmol) in dichloromethane (4.0 mL), add trifluoroacetic acid (1.0 mL).

-

Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., 1-3 hours).

-

Monitor the reaction progress using TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel to afford the pure 2-trifluoromethylthiazole derivative.

Data Presentation

Table 1: Summary of Selected Synthetic Methods and Yields

| Synthetic Method | Key Reactants | Product Type | Yield Range | Citations |

| Hantzsch Thiazole Synthesis | 4-(Trifluoromethyl)benzothioamide, Ethyl 2-chloroacetoacetate | 2-(4-(Trifluoromethyl)phenyl)thiazole | ~80% | |

| Hantzsch Protocol Modification | Aryl-substituted thiosemicarbazones, 2-Bromo-4-fluoroacetophenone | Fluorinated Hydrazinylthiazoles | 61–80% | |

| TFA-Mediated Cyclization | α-Mercapto ketones, Trifluoromethyl N-acylhydrazones | Fully substituted 2-Trifluoromethylthiazoles | up to 94% | |

| Reaction with Epoxyketones | Trifluoromethyl phenyl thiourea, Epoxy-bisnoralcohol | Fused Thiazolo-Bisnoralcohol | ~90% |

Table 2: Biological Activity of Novel Trifluoromethylated Thiazoles

| Compound Class | Specific Compound Example | Biological Target / Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Citations |

| Fused Triazolothiadiazoles | 6-(4-Trifluoromethylphenyl)-indol-3-yl derivative (5i) | Bcl-2 expressing cell lines | Moderately Potent | |

| Fused Thiazolo-Bisnoralcohol | Trifluoromethyl substituted derivative (20) | CNS Cancer Cell Lines (SF-295) | GI₅₀ = 1.03 µM, TGI = 2.78 µM | |

| Arylidene-hydrazinyl-thiazoles | Compound 4r | BxPC-3, MOLT-4, MCF-7 | Reduces survival to 23-48% @ 10µM | |

| Proline-based Thiazole Derivatives | (S)-proline with meta-CF₃ benzoyl (Compound 3) | DENV NS2B/NS3 Protease | IC₅₀ = 5.0 µM | |

| Thiazole-based Antimicrobials | 4-Aryl-thiazole with CF₃ group (276) | Bacteria and Fungi | Favorable activity overall |

Mandatory Visualizations

Diagram 1: Generalized Synthetic Workflow

Caption: General workflow for synthesis and purification.

Diagram 2: Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

Diagram 3: Signaling Pathway Inhibition by Bioactive Thiazoles

Many trifluoromethylated thiazoles exhibit anticancer properties by targeting key cellular pathways. The Bcl-2 family of proteins, which are critical regulators of apoptosis (programmed cell death), are one such target.

Caption: Inhibition of the anti-apoptotic protein Bcl-2.

Conclusion and Future Perspectives

The synthesis and development of novel trifluoromethylated thiazoles continue to be a vibrant area of research. The unique properties conferred by the CF₃ group, combined with the versatile biological activity of the thiazole ring, make these compounds highly attractive for addressing challenges in drug resistance and for the development of new therapeutic agents against cancer, infectious diseases, and neurological disorders. Future efforts will likely focus on developing more stereoselective and atom-economical synthetic methods, expanding the chemical space through diverse substitutions, and conducting in-depth structure

The Trifluoromethyl Group: A Keystone for Enhancing Thiazole Ring Stability in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. However, the inherent metabolic and chemical liabilities of simple heterocyclic systems can limit their therapeutic potential. A key strategy to overcome these limitations is the strategic incorporation of fluorine atoms, most notably as a trifluoromethyl (CF₃) group. This guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in enhancing the stability of the thiazole ring, focusing on its impact on electronic properties, chemical reactivity, and metabolic fate. This document is intended for researchers and professionals in the field of drug discovery and development, providing detailed experimental protocols, quantitative data, and conceptual visualizations to support the rational design of more robust and effective thiazole-based therapeutics.

Core Contributions of the Trifluoromethyl Group to Thiazole Stability

The introduction of a CF₃ group to a thiazole ring imparts a profound influence on its stability through a combination of electronic, steric, and physicochemical effects. These contributions work in concert to create a more resilient and drug-like molecule.

Electronic Effects and Chemical Stability

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in medicinal chemistry.[1] When attached to the thiazole ring, it significantly lowers the electron density of the aromatic system through a strong negative inductive effect (-I). This electronic perturbation has several consequences for the ring's stability:

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the CF₃ group decreases the basicity of the thiazole ring's nitrogen atom. This results in a lower pKa compared to its non-fluorinated counterparts. For example, the drug Celecoxib, which features a trifluoromethyl-substituted pyrazole ring (an analogous azole), has a pKa of 11.1 for its sulfonamide moiety, reflecting the strong electron-withdrawing influence.[2][3][4] This reduction in basicity can be critical for modulating drug-receptor interactions and optimizing pharmacokinetic profiles.

-

Resistance to Oxidation: By decreasing the electron density of the thiazole ring, the CF₃ group makes the ring less susceptible to oxidative metabolism, a common pathway for drug degradation. This "electronic stabilization" enhances the molecule's chemical stability.[5]

The logical relationship between the CF₃ group's properties and its stabilizing effects is visualized below.

Metabolic Stability

Perhaps the most significant contribution of the trifluoromethyl group is the enhancement of metabolic stability. The primary mechanism of drug metabolism for many aromatic compounds is cytochrome P450 (CYP)-mediated oxidation of a labile C-H bond. Replacing a methyl (CH₃) group or a hydrogen atom with a CF₃ group at a known or suspected site of metabolism effectively blocks this pathway.[5]

The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[6] This "metabolic switching" strategy can dramatically increase a drug's half-life (t½) and improve its overall bioavailability.[5] Studies on various heterocyclic compounds have consistently shown that trifluoromethyl analogues exhibit a protective effect against metabolism when compared to their corresponding methyl analogues.[7]

Quantitative Data and Comparative Analysis

While direct comparative data for a simple thiazole vs. trifluoromethylthiazole is sparse in publicly available literature, the principles can be effectively demonstrated using data from analogous azole-containing drugs and other relevant heterocyclic systems. The well-studied COX-2 inhibitor Celecoxib, which contains a CF₃-substituted pyrazole ring, serves as an excellent case study.

Table 1: Physicochemical and Metabolic Properties of Celecoxib

| Property | Value | Significance | Reference |

|---|---|---|---|

| Structure | Diaryl-substituted pyrazole with a CF₃ group | The CF₃ group is critical for potency and COX-2 selectivity. | [1] |

| pKa | 11.1 (sulfonamide moiety) | Reflects the strong electron-withdrawing effect. | [2][3] |

| Metabolism | Primarily by CYP2C9 | Metabolized into inactive hydroxy and carboxy forms. | [4] |

| Elimination Half-life (t½) | 8 - 12 hours | Demonstrates good metabolic stability in vivo. |[4] |

The following table illustrates the expected improvements in metabolic stability when a metabolically labile methyl group on a heterocyclic ring is replaced by a trifluoromethyl group, based on established principles.[5]

Table 2: Expected Impact of CF₃ Substitution on In Vitro Metabolic Stability

| Parameter | Methyl (-CH₃) Analog | Trifluoromethyl (-CF₃) Analog | Rationale for Improvement |

|---|---|---|---|

| In Vitro Half-life (t½) | Shorter | Longer | The CF₃ group blocks the primary site of metabolism, reducing the rate of clearance. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower rate of metabolism by liver enzymes results in reduced intrinsic clearance. |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites. |

Experimental Protocols

To provide researchers with actionable methodologies, this section details standardized protocols for assessing the key stability parameters discussed.

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay determines a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Test compound and positive control (e.g., Verapamil)

-

Pooled liver microsomes (human, rat, or other species)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

Ice-cold acetonitrile with an internal standard (for reaction termination)

-

96-well incubation plates and analytical plates

-

LC-MS/MS system

Workflow Diagram:

Procedure:

-

Preparation: Prepare working solutions of the test compound and a known positive control in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

-

Incubation: Add the microsomal solution and test compound to the wells of a 96-well plate. Pre-incubate the plate at 37°C for approximately 10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile and an internal standard. The 0-minute time point serves as the initial concentration baseline.[8]

-

Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining concentration of the parent compound using a calibrated LC-MS/MS method.[9]

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) using the following equations:[5][10]

-

t½ = 0.693 / k

-

CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol describes a precise method for determining the pKa of a compound by measuring pH changes during titration with an acid or base.

Objective: To determine the pKa value(s) of a thiazole derivative.

Materials:

-

Test compound (pure solid)

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Co-solvent if needed (e.g., methanol, for poorly soluble compounds)

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[11][12]

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[11]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[11]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH (for an acidic compound) or 0.1 M HCl (for a basic compound) in small, precise increments.[12]

-

Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[12]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[13] This point corresponds to the inflection point of the sigmoid curve.[14][15] The analysis can be performed using software that calculates the first derivative of the curve to precisely identify the equivalence point.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the stability and overall drug-like properties of the thiazole scaffold. Its strong electron-withdrawing nature fortifies the ring against oxidative degradation and modulates basicity, while its high C-F bond energy provides a robust shield against metabolic attack. By blocking key sites of metabolism, the CF₃ group can significantly extend a compound's half-life, leading to an improved pharmacokinetic profile. The detailed protocols and conceptual frameworks provided in this guide offer a practical resource for researchers aiming to leverage these benefits in the rational design and development of next-generation thiazole-based therapeutics.

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. study.com [study.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol, a key intermediate in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic routes, including the Hantzsch thiazole synthesis and subsequent functional group manipulations.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the thiazole ring system to form 2-(trifluoromethyl)thiazole-4-carboxylic acid. This is followed by the reduction of the carboxylic acid to the corresponding primary alcohol.

Caption: General synthetic workflow.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxylic acid

This procedure is adapted from the well-established Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.[1] The synthesis involves the reaction of a thioamide with an α-haloketone. In this case, 2,2,2-trifluoroethanethioamide and ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester) are used to construct the thiazole ring, followed by hydrolysis of the resulting ester.

Materials:

-

2,2,2-Trifluoroethanethioamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in ethanol.

-

To this solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add a 2M aqueous solution of sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 2-3 hours to hydrolyze the ester.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of 2-(trifluoromethyl)thiazole-4-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [2] |

| Purity (by HPLC) | >98% | [2] |

| Melting Point | 163.5-165.0 °C | [2] |

Synthesis of this compound

The reduction of the carboxylic acid to the primary alcohol can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]

Materials:

-

2-(Trifluoromethyl)thiazole-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add lithium aluminum hydride (2.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Collect the filtrate and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [5][6] |

| Purity (by NMR) | >95% | [5] |

Visualized Experimental Workflow and Reaction Mechanism

Workflow for the Synthesis of this compound

Caption: Detailed experimental workflow.

Proposed Signaling Pathway (Reaction Mechanism) for Reduction

The reduction of a carboxylic acid with LiAlH₄ proceeds through the formation of a carboxylate salt, followed by coordination of the aluminum to the carbonyl oxygen, which facilitates hydride attack.

Caption: Simplified reduction mechanism.

References

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (2-(Trifluoromethyl)thiazol-4-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)thiazol-4-yl)methanol is a key building block in medicinal chemistry, offering a unique combination of a trifluoromethyl group and a thiazole scaffold. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiazole ring is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, kinase inhibitory, and antiviral effects. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of derivatives for biological screening.

Data Presentation

The following tables summarize the biological activities of various trifluoromethyl-thiazole derivatives, demonstrating the potential of this scaffold in drug discovery.

Table 1: Anti-inflammatory and Kinase Inhibitory Activity of Trifluoromethyl-Thiazole Derivatives

| Compound Class | Target | IC50 (nM) | Reference |

| Pyrimidinone-Linked Thiazoles | α-amylase | 46,530 ± 560 | [1] |

| Pyrimidinone-Linked Thiazoles | α-glucosidase | 32,540 ± 890 | [1] |

| Trifluoromethyl Thioxanthones | COX-2 | 6.5 - 27.4 | [2] |

| Thiazole Derivatives | VEGFR-2 | 51.09 | [3] |

| Trisubstituted Thiazoles | Cdc7 Kinase | - | [4] |

| Benzothiazole Pyridine Hybrids | PI3K | 300 - 450 | [5] |

| Benzothiazole Pyridine Hybrids | mTORC1 | - | [5] |

| Thiazolyl-Pyrazoline Derivatives | EGFR TK | 60 | [5] |

| Fused Thiazole Derivatives | EGFR | 55 | [5] |

Table 2: Antiviral Activity of Trifluoromethyl-Thiazole Derivatives

| Compound Class | Virus | Activity | Reference |

| Trifluoromethylthiolane Derivatives | Herpes Simplex Virus Type 1 (HSV-1) | Significant Inhibition | [6] |

| Pyrazole and Thiazole Derivatives | Vaccinia Virus | EC50 = 7 µg/mL | [7] |

| Thiazole Derivatives | Wide range of viruses | Broad-spectrum activity | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.

Step 1: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate [9]

-

Materials:

-

Ethyl bromopyruvate

-

2,2,2-Trifluorothioacetamide

-

Ethanol

-

Ethyl acetate

-

Water

-

Magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in ethanol is refluxed for 3 hours.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

Water is added to the residue, and the mixture is extracted with ethyl acetate.

-

The combined organic extracts are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.

-

Step 2: Reduction to this compound [10]

-

Materials:

-

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

-

Lithium aluminium hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sodium carbonate solution

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of LAH (1.0-1.5 eq) in THF dropwise.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The reaction is quenched by the careful addition of 10% sodium carbonate solution at 0°C.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford this compound.

-

Protocol 2: Application in the Synthesis of an Ether Library

This protocol outlines a general procedure for the synthesis of a library of ether derivatives from this compound for structure-activity relationship (SAR) studies.

-

Materials:

-

This compound

-

Various alkyl or aryl halides (e.g., benzyl bromide, substituted benzyl bromides)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography or preparative TLC/HPLC

-

-

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-